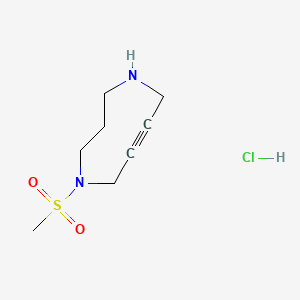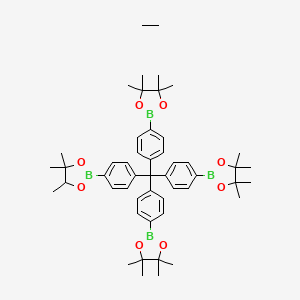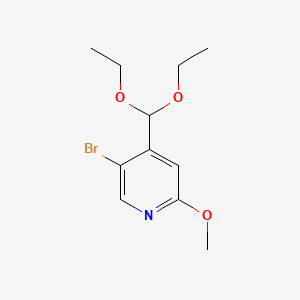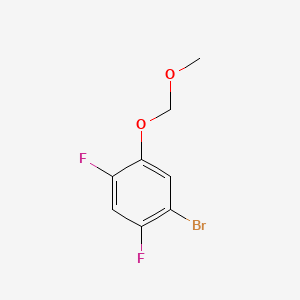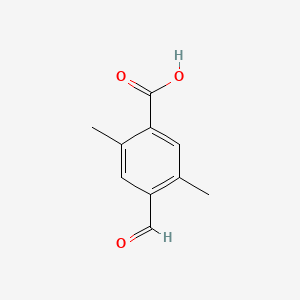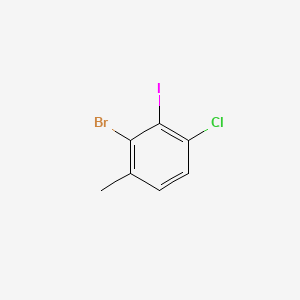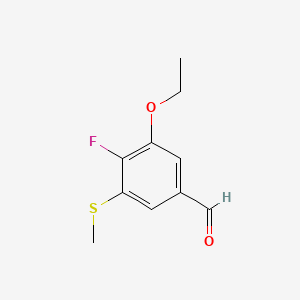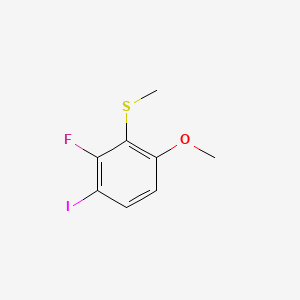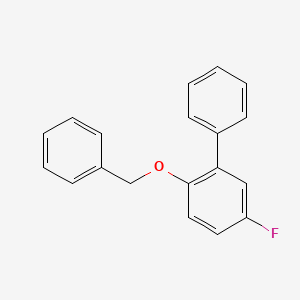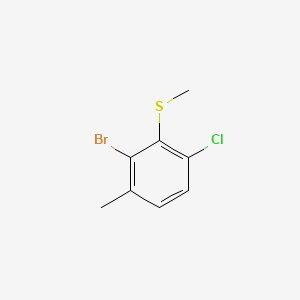
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane” is a chemical compound with the molecular formula C8H8BrClS . It’s a member of the organosulfur compounds, which contain sulfur and carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with bromo, chloro, and methyl substituents, as well as a sulfane group . The exact spatial arrangement of these groups can influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Unfortunately, specific information about its melting point, boiling point, density, and other properties is not available .Wissenschaftliche Forschungsanwendungen
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane has a wide range of scientific research applications. It is used in organic synthesis as a reagent for the preparation of organosulfur compounds and in the synthesis of heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, this compound is used as a reagent in biochemical and physiological experiments, such as the study of enzyme activity, protein structure, and cell signaling.
Wirkmechanismus
The mechanism of action of (2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane is not fully understood. It is believed that the compound acts as a catalyst in the reaction of bromoacetone with aqueous sodium hydroxide, ethyl chloroformate, and methylsulfanyl chloride. The reaction is believed to proceed through the formation of a cyclic intermediate, which is then broken down to form the desired product.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and lipoxygenase. In addition, this compound has been shown to have an effect on the structure of proteins, as well as on cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively non-toxic. In addition, it is easily soluble in organic solvents and has a low boiling point, which makes it ideal for use in a variety of different experiments. However, this compound also has some limitations. It is volatile, which can make it difficult to work with, and it can cause skin irritation if it comes into contact with the skin.
Zukünftige Richtungen
There are a number of potential future directions for the use of (2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane in scientific research. One potential direction is the use of the compound as a catalyst for the synthesis of novel organosulfur compounds. In addition, this compound could be used to study the structure and function of proteins, as well as to study cell signaling pathways. Finally, this compound could be used to study the effects of the compound on biochemical and physiological processes, such as enzyme activity and cell signaling.
Synthesemethoden
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane can be synthesized via a number of different methods. The most common method is the reaction of bromoacetone with aqueous sodium hydroxide, followed by the addition of ethyl chloroformate and methylsulfanyl chloride. This reaction produces this compound in a yield of approximately 80%. Other methods for synthesizing this compound include the reaction of bromoacetone with aqueous sodium hydroxide and ethyl chloroformate in the presence of a catalyst, as well as the reaction of bromoacetone with aqueous sodium hydroxide, ethyl chloroformate, and methylsulfanyl chloride in the presence of a catalyst.
Eigenschaften
IUPAC Name |
3-bromo-1-chloro-4-methyl-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGPGVHHYNILKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



